[1,1'-Binaphthalene]-2,2'-dithiol
Overview
Description
[1,1’-Binaphthalene]-2,2’-dithiol: is an organic compound that belongs to the class of binaphthyl derivatives. It is characterized by the presence of two naphthalene rings connected at the 1 and 1’ positions, with thiol groups (-SH) attached at the 2 and 2’ positions. This compound is known for its unique chiral properties and is widely used in various fields of chemistry and material science.
Biochemical Analysis
Biochemical Properties
Related compounds such as [1,1’-Binaphthalene]-2,2’-diol have been used in the synthesis of co-polycarbonates and chiral carbon macrocycles
Cellular Effects
The cellular effects of [1,1’-Binaphthalene]-2,2’-dithiol are currently unknown. Related compounds have shown effects on cellular processes. For instance, [1,1’-Binaphthalene]-2,2’-diol has been observed to exhibit circular dichroism (CD) annihilation in the aggregated state . This suggests that [1,1’-Binaphthalene]-2,2’-dithiol may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Related compounds such as BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) are widely used in asymmetric synthesis . This suggests that [1,1’-Binaphthalene]-2,2’-dithiol may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Studies on related compounds suggest that there may be changes in the effects of this product over time, including information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Animal models are vital tools in preclinical research, allowing scientists to predict outcomes and understand complex biological processes . Therefore, future studies could potentially explore the dosage effects of [1,1’-Binaphthalene]-2,2’-dithiol in animal models.
Metabolic Pathways
It is known that metabolic pathways are crucial for maintaining energy balance within an organism and the flux of metabolites through a pathway is regulated depending on the needs of the cell and the availability of the substrate .
Subcellular Localization
The subcellular location of a protein provides valuable information about its functionalities, the functioning of the cell, and its possible interactions with other proteins . Therefore, future studies could potentially explore the subcellular localization of [1,1’-Binaphthalene]-2,2’-dithiol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Binaphthalene]-2,2’-dithiol typically involves the lithiation of racemic 2,2’-dibromo-1,1’-binaphthyl followed by the addition of thiol reagents. One common method includes the use of tert-butyllithium (t-BuLi) to generate the lithiated intermediate, which is then reacted with thiol reagents to form the desired product .
Industrial Production Methods: Industrial production of [1,1’-Binaphthalene]-2,2’-dithiol often involves large-scale synthesis using similar lithiation and thiol addition techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically includes steps such as purification through recrystallization and chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: [1,1’-Binaphthalene]-2,2’-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding dihydro derivatives.
Substitution: The thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions
Major Products:
Oxidation: Formation of disulfides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted binaphthyl derivatives
Scientific Research Applications
Chemistry: [1,1’-Binaphthalene]-2,2’-dithiol is widely used as a chiral ligand in asymmetric synthesis and catalysis. It is employed in the preparation of chiral catalysts for various organic transformations .
Biology: In biological research, this compound is used as a building block for the synthesis of biologically active molecules.
Medicine: The compound’s chiral properties make it valuable in the development of pharmaceuticals, particularly in the synthesis of enantiomerically pure drugs .
Industry: In the industrial sector, [1,1’-Binaphthalene]-2,2’-dithiol is used in the production of advanced materials, including polymers and nanomaterials. Its unique properties contribute to the development of high-performance materials with specific functionalities .
Mechanism of Action
The mechanism of action of [1,1’-Binaphthalene]-2,2’-dithiol involves its interaction with various molecular targets through its thiol groups. These interactions can lead to the formation of covalent bonds with target molecules, resulting in changes in their chemical and physical properties. The compound’s chiral nature also allows it to interact selectively with chiral targets, enhancing its effectiveness in asymmetric synthesis and catalysis .
Comparison with Similar Compounds
[1,1’-Binaphthalene]-2,2’-diol: Similar in structure but with hydroxyl groups instead of thiol groups.
[1,1’-Binaphthalene]-2,2’-diamines: Contains amino groups instead of thiol groups
Uniqueness: [1,1’-Binaphthalene]-2,2’-dithiol is unique due to its thiol groups, which provide distinct reactivity compared to its diol and diamine counterparts. The thiol groups enable specific chemical transformations, making it a valuable compound in various synthetic and industrial applications .
Properties
IUPAC Name |
1-(2-sulfanylnaphthalen-1-yl)naphthalene-2-thiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14S2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,21-22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTIXYILPGIIHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)S)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347736 | |
Record name | [1,1'-Binaphthalene]-2,2'-dithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102555-71-5 | |
Record name | [1,1'-Binaphthalene]-2,2'-dithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for [1,1'-Binaphthalene]-2,2'-dithiol?
A1: this compound has the molecular formula C20H14S2 and a molecular weight of 318.45 g/mol []. Key spectroscopic data includes characteristic peaks in 1H NMR and 13C NMR spectra, as well as distinct absorption bands in IR spectra, particularly those associated with the S-H and aromatic functionalities [].
Q2: How stable is this compound? What are the storage recommendations?
A2: this compound is susceptible to oxidation, forming the corresponding disulfide []. To prevent oxidation, storage under an inert atmosphere is crucial [].
Q3: What makes this compound a valuable chiral building block?
A3: this compound exists as atropisomers due to restricted rotation around the binaphthyl bond []. This inherent chirality, coupled with the reactivity of the thiol groups, makes it a versatile building block for chiral ligands, auxiliaries, and catalysts [, , , ].
Q4: How is this compound used in asymmetric synthesis?
A4: this compound and its derivatives have been employed as chiral ligands in various asymmetric transformations. For instance, rhodium(I) complexes incorporating BINAS derivatives exhibit high regioselectivity in the hydroformylation of styrene []. Additionally, BINAS-derived ketene dithioacetal S-oxides undergo diastereoselective Diels-Alder reactions with cyclopentadiene [, ].
Q5: Can this compound be used for chiral recognition?
A5: Yes, self-assembled monolayers (SAMs) of this compound on gold surfaces exhibit chiral discrimination. For example, they demonstrate enantioselective adsorption of phenylalanine [] and thalidomide enantiomers []. This property holds potential for applications in chiral separation and sensing.
Q6: How do the sulfur atoms in this compound contribute to its catalytic activity?
A7: The sulfur atoms in this compound act as strong coordinating sites for transition metals [, ]. This coordination forms the basis for its use as a ligand in various metal-catalyzed reactions, influencing the catalyst's activity, selectivity, and stability [].
Q7: How has computational chemistry been used to study this compound and its derivatives?
A8: Computational techniques like DFT calculations are valuable tools to investigate the structural and electronic properties of this compound and its metal complexes [, ]. These methods provide insights into the origin of chirality, electronic transitions responsible for photoluminescence, and the influence of ligand structure on these properties in metal clusters [].
Q8: What methods are available for the preparation of enantiomerically pure this compound?
A8: Several methods exist for the preparation of enantiomerically pure this compound. These include:
- Resolution of the dithiol or its precursors using chiral resolving agents [, , , ].
- Asymmetric synthesis starting from enantiomerically pure BINOL [, , ].
- Enantioselective oxidation of the corresponding thioethers followed by transformations to yield the desired dithiol [, , ].
Q9: Does this compound have applications in materials science?
A10: The incorporation of this compound as a chiral ligand in the synthesis of gold nanoclusters can impact their photoluminescent properties []. This opens avenues for the development of new materials with tailored optical properties for applications in areas such as sensing, imaging, and optoelectronics.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.